(-)-alpha-Himachalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3853-83-6 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m0/s1 |
InChI Key |
ZJSIKVDEOWWVEH-KBPBESRZSA-N |
SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC1)C(=C)CCCC2(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
Other CAS No. |
3853-83-6 |
Origin of Product |
United States |
Advanced Methodologies for the Isolation and Chemodiversity Analysis of Alpha Himachalene
Occurrence and Source Organism Profiling of (-)-alpha-Himachalene
This compound is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of various aromatic plants. ontosight.ai Its distribution and the complex mixture of compounds it is found with are key areas of phytochemical research.
This compound is a significant constituent in several well-known plant genera, often serving as a chemotaxonomic marker. The most prominent sources are species of cedar (Cedrus), particularly Himalayan cedar (Cedrus deodara) and Atlas cedar (Cedrus atlantica). researchgate.net In the essential oil of C. deodara wood, α-himachalene can constitute between 10.4% and 30.8% of the oil. Similarly, studies on C. atlantica have reported α-himachalene content ranging from 12.2% to 16.69%. nih.gov
The compound is also present in other plant families. It has been identified in Asian mint (Mentha asiatica), contributing to its diverse phytochemical profile. mdpi.comresearchgate.net In the essential oil of Chir pine (Pinus roxburghii), α-himachalene has been detected, with reported concentrations varying from 0.17% to 6.82% in different studies. ncsu.eduresearchgate.netnih.gov Furthermore, the essential oil of Anvillea radiata, a medicinal plant from North Africa, contains a notable amount of α-himachalene, with one analysis identifying it as a major component at 15.88%. dntb.gov.uamdpi.comresearchgate.net
Table 1: Distribution of this compound in Various Plant Genera
| Plant Genus | Species | Reported Percentage of this compound in Essential Oil | Source |
|---|---|---|---|
| Cedrus | C. deodara | 10.4% - 30.8% | |
| Cedrus | C. atlantica | 10.9% - 16.69% | nih.govnih.gov |
| Pinus | P. roxburghii | 0.17% - 6.82% | ncsu.eduresearchgate.net |
| Anvillea | A. radiata | 15.88% | dntb.gov.uamdpi.com |
| Mentha | M. asiatica | Present, not quantified | mdpi.comresearchgate.net |
This compound rarely occurs in isolation. It is typically part of a complex mixture of volatile organic compounds (VOCs), especially other sesquiterpenoids with similar chemical structures. In Cedrus species, it is consistently found alongside its isomers, β-himachalene and γ-himachalene. nih.govacs.org The relative proportions of these isomers can vary, but β-himachalene is often the most abundant, with concentrations in C. atlantica reaching up to 44.23%. nih.gov Other co-occurring sesquiterpenoids in cedarwood oil include himachalol (B155438), deodarone, and atlantones. nih.gov
In the essential oil of Anvillea radiata, α-himachalene is found with other major constituents such as α-cuprenene (33.48%) and camphor (B46023) (21.41%). dntb.gov.uamdpi.com In Pinus roxburghii, it co-occurs with a different set of compounds, primarily the monoterpene β-pinene (30%) and the sesquiterpene caryophyllene (B1175711) (29.37%), as well as aromadendrene (B190605) and o-xylene. researchgate.netnih.govconsensus.app The essential oil of Mentha asiatica contains α-himachalene along with other sesquiterpenes like trans-caryophyllene and cis-α-bisabolene. mdpi.com This co-occurrence of related compounds presents a significant challenge for the isolation of pure this compound.
Table 2: Co-occurring Compounds with this compound in Select Plant Species
| Plant Species | Major Co-occurring Compounds | Source |
|---|---|---|
| Cedrus atlantica | β-Himachalene, γ-Himachalene, Himachalol, Atlantones | nih.govacs.org |
| Anvillea radiata | α-Cuprenene, Camphor | dntb.gov.uamdpi.com |
| Pinus roxburghii | β-Pinene, Caryophyllene, Aromadendrene, o-Xylene | researchgate.netnih.govconsensus.app |
| Mentha asiatica | trans-Caryophyllene, cis-α-Bisabolene | mdpi.com |
High-Purity Isolation Techniques for this compound
Obtaining this compound in high purity requires a multi-step approach, beginning with the extraction of essential oil from the plant matrix, followed by sophisticated chromatographic separation to isolate it from its isomers and other constituents.
Steam distillation and hydrodistillation are the most common methods for extracting essential oils rich in himachalenes from plant materials. For Cedrus species, steam distillation typically yields 0.5% to 4% (w/w) of essential oil. Optimized protocols involve careful preparation of the plant material and control of distillation conditions. For instance, using freeze-dried wood tissues ground to a particle size of 0.5–1 mm can enhance extraction efficiency. The distillation is typically conducted at temperatures between 100–120°C for a duration of 4 to 8 hours, with water-to-plant material ratios ranging from 5:1 to 10:1. While Clevenger-type hydrodistillation apparatus can also be used, it may require longer extraction times.
Table 3: Optimized Parameters for Distillation of Himachalene-Rich Essential Oils
| Parameter | Optimized Condition | Source |
|---|---|---|
| Plant Material Preparation | Freeze-dried tissues, ground to 0.5–1 mm | |
| Distillation Method | Steam Distillation or Hydrodistillation | nih.gov |
| Temperature | 100–120°C | |
| Duration | 4–8 hours | nih.gov |
| Water-to-Plant Ratio | 5:1 to 10:1 |
Due to the structural similarity of α-himachalene to its isomers (β- and γ-himachalene), which results in very close physical properties, their separation is a significant challenge that cannot be resolved by distillation alone. Therefore, advanced chromatographic techniques are essential for purification.
Preparative column chromatography and flash chromatography are widely employed for the separation of himachalene isomers. cdnsciencepub.com These techniques typically use silica (B1680970) gel as the stationary phase. cdnsciencepub.com A non-polar solvent system, such as hexane (B92381) or petroleum ether, with a small amount of a slightly more polar solvent like ethyl acetate (B1210297), is used as the mobile phase. For example, a gradient of hexane:ethyl acetate (95:5) has been used for the initial fractionation of the essential oil. For finer separation of the isomers, a less polar mobile phase, such as hexane:ethyl acetate (97:3), is required. However, complete separation often necessitates repeated chromatographic cycles to achieve a purity of over 95% for this compound. Flash chromatography, which uses pressure to speed up the separation, has been successfully used to separate α-himachalene from β-himachalene after their synthesis. cdnsciencepub.com
Table 4: Chromatographic Conditions for this compound Isolation
| Technique | Stationary Phase | Mobile Phase (Eluent) | Notes | Source |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (95:5) | For initial fractionation of essential oil. | |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (97:3) | Achieves partial separation of isomers; requires repeated cycles for >95% purity. | |
| Flash Chromatography | Silica Gel | Petroleum Ether with 6% Ethyl Acetate | Effective for separating synthetic α- and β-himachalene. | cdnsciencepub.com |
Advanced Chromatographic Separation Strategies
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for the fractionation and subsequent purity verification of this compound from complex mixtures, such as essential oils and synthetic reaction products. The versatility of HPLC allows for both analytical-scale purity checks and preparative-scale isolation to obtain highly pure material for further research.
For purification purposes, preparative HPLC is frequently employed following initial extraction and coarse chromatographic steps. A common approach involves using a C18 reversed-phase column. In this method, a mobile phase consisting of an acetonitrile (B52724) and water mixture is used to elute the compounds. The lipophilic nature of this compound results in strong retention on the nonpolar C18 stationary phase, allowing for effective separation from more polar impurities. Through careful optimization of the solvent gradient, it is possible to achieve purities exceeding 95%.
Once fractionated, the purity of the isolated this compound is quantitatively assessed, often using analytical HPLC. The peak area of this compound in the resulting chromatogram is compared to the total area of all peaks, providing a precise measure of its purity. This analytical validation is critical to ensure the quality of the compound for spectroscopic analysis and biological assays.
Table 1: Example Preparative HPLC Conditions for this compound Purification
| Parameter | Condition | Source |
| Technique | Preparative High-Performance Liquid Chromatography | |
| Stationary Phase | C18 Column | |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | |
| Objective | Isolation and Purification | |
| Achievable Purity | >95% |
Supercritical Fluid Chromatography (SFC) in this compound Isolation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious alternative to traditional liquid chromatography for the isolation of natural products like this compound. chromatographyonline.comresearchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographyonline.commdpi.com Supercritical CO₂ is favored because it exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity, which leads to higher separation efficiency and faster analysis times compared to HPLC. shimadzu.com
The polarity of supercritical CO₂ is similar to that of hexane, making SFC a normal-phase chromatographic technique that is particularly well-suited for the separation of nonpolar compounds like sesquiterpenes. chromatographyonline.comshimadzu.com To fine-tune the separation, organic solvents known as modifiers (e.g., methanol, ethanol) are often added to the CO₂ mobile phase. shimadzu.com This allows for the creation of a mobile phase gradient capable of resolving complex mixtures. shimadzu.com The use of SFC significantly reduces the consumption of organic solvents, positioning it as a "green" analytical technique. mdpi.com
While direct SFC isolation of this compound is a developing application, the closely related technique of Supercritical Fluid Extraction (SFE) using CO₂ is established for its selective extraction from plant resins. Optimized SFE conditions for compounds of this class involve pressures of 300–350 bar and temperatures of 60–70°C. Modern ultrahigh-performance supercritical fluid chromatography (UHPSFC) systems are now being used for the rapid analysis of terpenes from plant extracts, demonstrating the high potential of SFC for both analytical and preparative-scale isolation of this compound. lcms.cz
Table 2: Typical Parameters for Supercritical Fluid Techniques
| Parameter | Condition | Rationale / Application | Source |
| Mobile Phase | Supercritical Carbon Dioxide (CO₂) | Primary solvent, low toxicity, non-flammable | chromatographyonline.commdpi.com |
| Modifier | Alcohols (Methanol, Ethanol) | Adjusts mobile phase polarity and solvating power | shimadzu.com |
| Pressure | 300–350 bar | Increases fluid density and solvating power (for SFE) | |
| Temperature | 60–70°C | Maintains supercritical state and influences selectivity (for SFE) | |
| Technique Advantage | Reduced organic solvent use, high speed, high efficiency | "Green" chromatography with fast separation times | mdpi.comshimadzu.com |
Chiral Separation Methods for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is crucial, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Chiral chromatography, particularly chiral HPLC, is the definitive method for this purpose. americanpharmaceuticalreview.com This technique relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. americanpharmaceuticalreview.comlibretexts.org The spatial arrangement of the CSP allows it to interact differently with the two enantiomers, leading to differential retention times and, consequently, their separation. americanpharmaceuticalreview.com
For sesquiterpenes like himachalene, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective. mdpi.com A specific method for resolving himachalene isomers utilizes a Chiralpak IC column, which is an immobilized amylose-based CSP. When using a mobile phase of n-hexane and isopropanol (B130326) (99:1), this system can effectively separate this compound from its isomers. The enantiomeric purity is determined by comparing the peak area of the desired (-)-enantiomer to that of the (+)-enantiomer.
The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. libretexts.org The difference in the stability of these complexes dictates the elution order. researchgate.net The ability to achieve baseline separation allows for the accurate quantification of enantiomeric excess (ee), a critical quality attribute for chiral compounds.
Table 3: Chiral HPLC Method for Isomer Resolution
| Parameter | Condition | Source |
| Technique | Chiral High-Performance Liquid Chromatography | |
| Stationary Phase | Chiralpak IC (Immobilized amylose-based CSP) | |
| Mobile Phase | n-Hexane:Isopropanol (99:1 v/v) | |
| Objective | Resolution of himachalene isomers for purity assessment | |
| Example Retention Time | This compound: 12.3 min (vs. 14.1 min for β- and γ-isomers) |
Chemical Synthesis and Structural Modification Strategies for Alpha Himachalene
Total Synthesis of (-)-alpha-Himachalene and its Stereoisomers
The total synthesis of himachalenes has been a longstanding challenge, attracting the attention of numerous research groups. These efforts have led to the development of several elegant and efficient routes to access not only this compound but also its various stereoisomers.
Retrosynthetic analysis of the himachalane (B1243107) skeleton reveals several viable disconnection points. A common strategy involves cleaving the bicyclo[5.4.0]undecane framework to simpler, often monocyclic or acyclic precursors. Key disconnection approaches include:
Intramolecular Diels-Alder Reaction: This approach envisions the seven-membered ring being formed from a suitably substituted triene precursor. The strategy relies on the powerful ability of the Diels-Alder reaction to form six-membered rings, which can then be part of the final bicyclic system. arkat-usa.org For instance, the synthesis of α-cis- and β-himachalenes has been achieved through an intramolecular Diels-Alder reaction. arkat-usa.org
Intramolecular Carbonyl-Ene Reaction: This key reaction has been employed for the construction of the bicyclo[5.4.0]undecane ring system. For example, the enantiospecific synthesis of (+)-trans-α-himachalene utilized an intramolecular type II carbonyl-ene reaction as the pivotal step. niscpr.res.in
Ring Expansion: Some routes construct the six-membered ring first and then expand it to the seven-membered cycloheptane (B1346806) ring. This can be achieved using reagents like trimethylsilyldiazomethane (B103560) with a Lewis acid catalyst. researchgate.netncl.res.in
Cyclization of Acyclic Precursors: Another fundamental approach involves the cyclization of an acyclic precursor, mimicking the biosynthetic pathway. Evans and co-workers developed a synthesis of α-cis-himachalene that involves the cyclization of a trienone in the presence of a Lewis acid like ZnBr2. arkat-usa.org
A representative retrosynthetic analysis for a himachalene derivative, trans-himachalol, begins with the target molecule and disconnects it back to a ketone precursor, which in turn is derived from himachalene monohydrochloride, ultimately tracing back to the natural himachalene mixture. nih.gov
Achieving the correct stereochemistry is paramount in the synthesis of natural products. Several enantioselective strategies have been successfully applied to the synthesis of himachalenes:
Chiral Pool Synthesis: This approach utilizes readily available chiral molecules as starting materials. A notable example is the enantiospecific synthesis of (+)-trans-α-himachalene starting from the abundant monoterpene (R)-carvone. niscpr.res.inresearchgate.net This 11-step synthesis confirms the absolute configuration of the natural product. niscpr.res.in Similarly, enantioselective syntheses of the related compound, ar-himachalene, have been accomplished starting from enantiomerically pure citronellal. researchgate.netncl.res.inresearchgate.net
Asymmetric Reactions: The use of chiral catalysts or auxiliaries to induce stereoselectivity is a powerful tool. Evans and colleagues reported a synthesis of α-cis-himachalene that proceeds via a chiral N-acyloxazolidinone, which directs a stereoselective reaction with acrolein to form a key allylic alcohol intermediate. arkat-usa.org Another approach to ar-himachalene involved an Evans asymmetric alkylation as the key step. researchgate.net
Key Asymmetric Transformations: Specific reactions are often employed to set key stereocenters. The Sharpless asymmetric dihydroxylation has been used to induce chirality at a benzylic carbon during the synthesis of ar-himachalene. researchgate.netncl.res.in An Ireland-Claisen rearrangement was a key step in a 15-16 step enantioselective synthesis of this compound that started from epoxy-p-menthane derivatives.
| Synthetic Strategy | Starting Material | Key Reactions | Target Molecule | Reference(s) |
| Enantiospecific Synthesis | (R)-Carvone | Intramolecular type II carbonyl ene reaction | (+)-trans-α-Himachalene | niscpr.res.in, researchgate.net |
| Chiral Auxiliary | N-acyloxazolidinone | Stereoselective addition to acrolein, Parikh-Doering oxidation | α-cis-Himachalene | arkat-usa.org |
| Chiral Pool Synthesis | (S)-Citronellal | PDC oxidation, Friedel-Crafts cyclization | (S)-ar-Himachalene | researchgate.net |
| Asymmetric Catalysis | p-methyl α-methyl styrene | Sharpless asymmetric dihydroxylation, Ring expansion | ar-Himachalene | researchgate.net, ncl.res.in |
| Rearrangement Strategy | Epoxy-p-menthane derivative | Ireland–Claisen Rearrangement, Corey Oxidative Cyclization | This compound |
Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. In the case of sesquiterpenes like himachalene, this involves mimicking the enzymatic cyclization of the linear precursor, farnesyl pyrophosphate (FPP). researchgate.net The biosynthesis is initiated by the departure of the pyrophosphate group, leading to a farnesyl cation that undergoes a series of cyclizations and rearrangements to form the complex polycyclic structure. researchgate.netmdpi.com
Recent advances have utilized recombinant himachalene synthase (HcS) to convert FPP into β-himachalene, demonstrating the feasibility of this approach. While yields can be low, these methods provide significant insights into the mechanisms of enzyme-catalyzed cyclization. Structural studies of various sesquiterpene synthases (STSs) are providing detailed roadmaps of the catalytic mechanisms, revealing how different active site residues stabilize reactive carbocation intermediates along the reaction pathway. acs.org This knowledge facilitates the rational design of enzymes for producing specific sesquiterpenes. acs.org
The synthesis of sesquiterpenoids is fraught with challenges:
Structural Complexity: The presence of strained polycyclic ring systems and multiple stereocenters makes their chemical synthesis inherently difficult. acs.orgpnas.org
Low Yields and Purity: Isolation from natural sources often provides low yields, and the presence of closely related isomers complicates purification. researchgate.netpnas.org
Stereochemical Control: Achieving the correct absolute and relative stereochemistry is a major hurdle in chemical synthesis, often requiring lengthy and complex routes. researchgate.net
To overcome these obstacles, significant innovations have emerged:
Metabolic Engineering: Engineering microbes like Saccharomyces cerevisiae to produce terpenoids offers a promising alternative to chemical synthesis or extraction from plants. pnas.orgnih.gov By introducing and optimizing biosynthetic pathways, such as the isopentenol (B1216264) utilization pathway (IUP), researchers can significantly increase the production of terpenoid precursors like IPP and DMAPP. pnas.org
Enzyme Engineering: Rational design and directed evolution of terpene synthases are being used to improve their efficiency and alter their product profiles, enabling access to novel sesquiterpenoid structures. researchgate.netacs.org
Development of Novel Synthetic Reactions: The creation of new chemical reactions and strategies, such as the intramolecular carbonyl-ene reaction used in the synthesis of trans-α-himachalene, continues to be a driving force in the field. niscpr.res.in
Semi-Synthesis and Derivatization of this compound
Semi-synthesis, which uses the naturally abundant himachalenes as starting materials, provides a practical route to a wide range of derivatives. This approach leverages the existing complex scaffold to create novel compounds with potentially enhanced properties.
The double bonds within the himachalene structure are prime targets for functionalization, particularly oxidation, to produce a variety of oxygenated derivatives.
Epoxides: Epoxidation of the himachalene mixture is a common first step in derivatization. Reagents like meta-chloroperbenzoic acid (m-CPBA) can selectively oxidize the double bonds to form epoxides, which are versatile intermediates for further transformations. arkat-usa.org
Alcohols: A five-step hemisynthesis of trans-himachalol, a stereoisomer of the natural product cis-himachalol, has been reported starting from a himachalene mixture. nih.gov The synthesis involves hydrochlorination, oxidative cleavage, dehydrohalogenation to a ketone, and finally a Grignard reaction to install the alcohol functionality. nih.gov
Ketones: The oxidation of α-dehydro-ar-himachalene, which can be prepared from the natural himachalene mixture, has been achieved using sodium periodate (B1199274) (NaIO₄) and osmium tetroxide (OsO₄) to yield the corresponding benzocycloheptenone. nih.gov This ketone serves as a precursor for synthesizing other derivatives, such as imines. nih.govnih.gov
Allylic Acetates: Palladium-catalyzed allylic oxidation represents an elegant method for functionalizing terpenes. mdpi.com The palladium-catalyzed acetoxylation of γ-dehydro-aryl-himachalene has been used to synthesize a novel allylic acetoxylated derivative. mdpi.com
| Derivative Type | Starting Material | Key Reagents/Reactions | Product | Reference(s) |
| Alcohol | Himachalene mixture | Hydrochlorination, Oxidation, Grignard reaction | trans-Himachalol | nih.gov |
| Ketone | α-dehydro-ar-himachalene | NaIO₄, OsO₄ | Benzocycloheptenone | nih.gov, nih.gov |
| Epoxide | Himachalenes | m-CPBA or TBHP | Epoxy-himachalenes | arkat-usa.org, researchgate.net |
| Allylic Acetate (B1210297) | γ-dehydro-aryl-himachalene | Pd(OAc)₂, Benzoquinone | Allylic acetoxylated himachalene | mdpi.com |
| Acyl derivative | ar-Himachalene | Acetyl chloride, AlCl₃ | Acyl-ar-himachalene | mdpi.com |
Synthesis of Halogenated and Nitro-Containing Derivatives
The introduction of halogen and nitro groups onto the aryl-himachalene scaffold has been achieved through electrophilic aromatic substitution. These functional groups serve as valuable handles for further synthetic transformations.
A two-step process involving halogenation followed by nitration has been reported for the synthesis of novel halogenated nitro-arylhimachalene derivatives. mdpi.comresearchgate.net Aryl-himachalene is first treated with a halogenating agent, such as N-chlorosuccinimide (NCS) or a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), to yield chloro- or bromo-arylhimachalene, respectively. mdpi.com Subsequent nitration of these halogenated intermediates with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) affords the desired nitro-halogenated products. mdpi.comtandfonline.com
For instance, the chlorination of arylhimachalene with NCS in acetonitrile (B52724) at 80°C produces chloro-arylhimachalene in an 85% yield. mdpi.com Bromination using HBr/H₂O₂ at 0°C is also highly effective, giving bromo-arylhimachalene with an 87% yield. mdpi.com The nitration of bromo-arylhimachalene yields 2-bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo iucr.organnulene. mdpi.comresearchgate.net Interestingly, the nitration of chloro-arylhimachalene under similar conditions leads to the formation of a dinitro derivative, 2-chloro-3,5,5,9-tetramethyl-1,4-dinitro-6,7,8,9-tetrahydro-5H-benzo iucr.organnulene, in a 79% yield. mdpi.comresearchgate.net
| Precursor | Reagents | Product | Yield | Reference |
| Aryl-himachalene | N-Chlorosuccinimide (NCS), Acetonitrile | Chloro-aryl-himachalene | 85% | mdpi.com |
| Aryl-himachalene | HBr, H₂O₂ | Bromo-aryl-himachalene | 87% | mdpi.com |
| Bromo-aryl-himachalene | HNO₃, H₂SO₄ | Bromo-nitro-aryl-himachalene | - | mdpi.com |
| Chloro-aryl-himachalene | HNO₃, H₂SO₄ | Chloro-dinitro-aryl-himachalene | 79% | mdpi.com |
| Aryl-himachalene | HNO₃, H₂SO₄ | Nitroaryl-himachalene | - | tandfonline.com |
Formation of Aryl-Himachalene Derivatives
Aryl-himachalene, a natural benzocycloheptene (B12447271) sesquiterpene, is a minor component in the essential oil of the Atlas cedar but can be readily synthesized from the more abundant himachalene isomers. researchgate.net A common method involves the aromatization of the isomeric mixture of α, β, and γ-himachalenes. nih.gov This transformation can be achieved using various reagents. One reported method uses bromine in dichloromethane, which leads to the formation of aryl-himachalene alongside other rearrangement products catalyzed by the in situ generated hydrobromic acid. researchgate.netresearchgate.net Another approach involves iodine-mediated aromatization in dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Catalytic hydrogenation of intermediates like α-dehydro-ar-himachalene or bisdehydro-ar-himachalene using palladium on carbon (Pd/C) is another effective route to obtain aryl-himachalene. nih.gov For example, hydrogenation of α-dehydro-ar-himachalene provides aryl-himachalene in an 80% yield. nih.gov These aromatized derivatives serve as crucial precursors for a wide range of further functionalizations. nih.gov
Ring Expansion and Cycloaddition Reactions (e.g., cyclopropanation)
The double bonds within the himachalene skeleton are susceptible to cycloaddition reactions, providing a pathway to complex polycyclic structures. Cyclopropanation, in particular, has been explored extensively. The reaction of α-cis-himachalene with dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), generated in situ from chloroform (B151607) or bromoform (B151600) under phase-transfer catalysis conditions, results in a double condensation to yield tetrachloro- or tetrabromo-derivatives, respectively. iucr.orgresearchgate.net In contrast, under similar conditions, β-himachalene undergoes condensation at only one double bond. iucr.org
The reaction of β-himachalene with dichlorocarbene, generated from chloroform and potassium tert-butoxide, yields a dichlorocyclopropane derivative. znaturforsch.com This product can be further transformed through oxidative cleavage of the remaining double bond. znaturforsch.com
Ring expansion strategies have also been employed to construct the seven-membered ring of the himachalene core from six-membered ring precursors. ncl.res.inmdpi.com One such approach involves the use of a hypervalent iodine reagent or trimethylsilyldiazomethane (TMSCHN₂) for the expansion. ncl.res.in Another method utilizes the reaction of cyclic ketones with ethyl diazoacetate in the presence of a Lewis acid like boron trifluoride etherate, which proceeds via the selective migration of the less substituted alpha-carbon. cdnsciencepub.com
| Reactant | Reagent(s) | Reaction Type | Product Description | Yield | Reference |
| α-cis-Himachalene | CHBr₃, NaOH, Catalyst | Cyclopropanation | Dibromocarbene double condensation product | 10.2% | iucr.org |
| α-cis-Himachalene | CHCl₃, NaOH, Catalyst | Cyclopropanation | Dichlorocarbene double condensation product | 20.4% | iucr.org |
| β-Himachalene | CHCl₃, Potassium tert-butoxide | Cyclopropanation | Monocondensation product | 50% | iucr.org |
| β-Himachalene | Dichlorocarbene | Cyclopropanation | Dichlorocyclopropane adduct | - | znaturforsch.com |
| 1-Tetralone derivative | Hypervalent iodine reagent | Ring Expansion | Seven-membered ring product | - | ncl.res.inmdpi.com |
| Cyclic ketone | Ethyl diazoacetate, BF₃·OEt₂ | Ring Expansion | Ring-expanded β-keto ester | - | cdnsciencepub.com |
Amination and Amine Derivative Synthesis
Nitrogen-containing derivatives of himachalene have been synthesized through several distinct strategies, leading to amines, amides, and imines.
One primary route to amine derivatives begins with the nitration of aryl-himachalene. tandfonline.com The resulting nitroaryl-himachalene can then be reduced to the corresponding amine, 3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo iucr.organnulen-2-amine, using zinc powder in the presence of hydrochloric acid. tandfonline.com This primary amine serves as a versatile intermediate for the synthesis of a variety of amide derivatives by reacting it with different acyl chlorides. tandfonline.com
A second approach involves the chloromethylation of aryl-himachalene using paraformaldehyde and zinc chloride to produce chloromethyl-aryl-himachalene. researchgate.net This benzylic chloride is then subjected to amination with various aromatic amines in the presence of a copper chloride catalyst to afford a range of secondary benzylamine (B48309) derivatives in good yields. researchgate.netresearchgate.net
A third method focuses on the synthesis of imine derivatives from α-dehydro-ar-himachalene. nih.govd-nb.info This precursor is first oxidized using osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) to form a benzocycloheptenone intermediate. nih.gov This ketone then undergoes condensation with various primary amines (such as benzylamine or isobutylamine) to yield the corresponding 2,9,9-trimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-ylidene-amine derivatives. nih.govnih.gov
| Precursor | Key Reagents | Product Type | Example Product | Yield | Reference |
| Nitroaryl-himachalene | Zn, HCl | Primary Amine | 3,5,5,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzo iucr.organnulen-2-amine | - | tandfonline.com |
| Aryl-himachalene | Paraformaldehyde, ZnCl₂; then Ar-NH₂, CuCl | Secondary Benzylamine | N-((3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo iucr.organnulen-2-yl)methyl)aniline | 46% | researchgate.net |
| α-dehydro-ar-himachalene | OsO₄, NaIO₄; then R-NH₂ | Imine | 2,9,9-trimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-ylidene-amine derivatives | 65-79% | nih.gov |
Mechanistic Studies of Chemical Transformations Involving the Himachalene Core
The reactivity and selectivity observed in chemical transformations of the himachalene scaffold have been rationalized through mechanistic studies, often employing computational methods like Density Functional Theory (DFT). researchgate.netijcce.ac.irdntb.gov.ua These studies provide insight into reaction pathways, transition states, and the factors governing regio- and stereoselectivity.
The cycloaddition of carbenes to himachalene isomers is a well-studied example. DFT calculations at the B3LYP level have been used to explore the mechanism, chemoselectivity, and regioselectivity of these reactions. ijcce.ac.irscholarsresearchlibrary.comimist.maijcce.ac.ir For the reaction between α-cis-himachalene and dichlorocarbene, calculations showed that the reaction proceeds via an asynchronous concerted mechanism. imist.ma Analysis of activation energies for attacks on the different double bonds and on the α- or β-faces of the molecule explains the experimentally observed product distribution. imist.ma Similarly, for the reaction of β-himachalene with carbenes, DFT studies elucidated the total chemo- and regioselectivity, which was in complete agreement with experimental results. ijcce.ac.irijcce.ac.irijcce.ac.ir These studies identify the more nucleophilic double bond as the preferred site of attack by the electrophilic carbene. ijcce.ac.ir
The aromatization of the himachalene mixture via bromination has also been investigated mechanistically. researchgate.netresearchgate.net DFT calculations supported a mechanism where the treatment with bromine leads to the formation of aryl-himachalene, with other observed products arising from rearrangements catalyzed by the in situ-formed bromic acid. researchgate.netresearchgate.net
Furthermore, the mechanism of epoxidation reactions on himachalene isomers has been explored. dntb.gov.ua For instance, computational studies on the reaction of β-himachalene with meta-chloroperbenzoic acid (m-CPBA) revealed that the reaction preferentially occurs at the most substituted double bond from the less sterically hindered α-face, with a calculated activation energy of 13.8 kcal/mol for this pathway. smolecule.com These theoretical investigations are crucial for understanding and predicting the outcomes of complex chemical transformations involving the himachalene core.
Advanced Spectroscopic and Analytical Characterization Methodologies for Alpha Himachalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like (-)-α-himachalene. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environments of the hydrogen and carbon atoms, respectively. However, due to the complex, overlapping signals often present in the spectra of sesquiterpenes, multi-dimensional NMR techniques are crucial for complete and accurate assignments.
Multi-dimensional NMR experiments are powerful methods for deconvoluting complex spectra by spreading the signals into two dimensions. These techniques reveal correlations between different nuclei, allowing for the piecing together of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). It is instrumental in establishing the connectivity of proton spin systems within the molecule, helping to trace out the carbon backbone. For (-)-α-himachalene, COSY spectra would reveal correlations between adjacent protons in the seven-membered ring and the fused six-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, allowing for the assignment of carbon signals based on their attached protons. This is a critical step in assigning the carbon skeleton of (-)-α-himachalene.
HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is vital for connecting different spin systems that are not directly linked by proton-proton coupling, such as quaternary carbons and adjacent fragments. In (-)-α-himachalene, HMBC data would be crucial for establishing the connectivity around the quaternary carbon atoms and linking the methyl groups to the main bicyclic frame.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. The Nuclear Overhauser Effect (NOE) is distance-dependent, decreasing as the inverse sixth power of the distance between nuclei. NOESY is therefore essential for determining the relative stereochemistry of the molecule by observing through-space interactions between protons on different parts of the ring system. For (-)-α-himachalene, NOESY can help to confirm the cis fusion of the rings and the relative orientation of the methyl groups.
A representative table of expected NMR data for α-himachalene is provided below.
| Technique | Description | Key Information Obtained |
| ¹H NMR | Provides information on the chemical environment and coupling of hydrogen atoms. | Identifies methyl, methylene, and methine protons; reveals alkene proton signals. |
| ¹³C NMR | Identifies the number and type of carbon atoms. | Shows signals for sp², sp³, quaternary, methine, methylene, and methyl carbons. |
| COSY | Correlates J-coupled protons. | Establishes proton-proton connectivity within the spin systems of the rings. |
| HSQC | Correlates protons to their directly attached carbons. | Assigns carbon signals based on known proton assignments. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects different spin systems and confirms the overall carbon skeleton, including quaternary carbons. |
| NOESY | Identifies protons that are close in space. | Determines the relative stereochemistry and conformation of the molecule. |
The bicyclic structure of (-)-α-himachalene contains multiple chiral centers, leading to a complex arrangement of protons with overlapping chemical shifts. Multi-dimensional NMR techniques are essential to unravel these complex spin systems. By combining the through-bond connectivity information from COSY and HMBC with the through-space proximity data from NOESY, a detailed three-dimensional model of the molecule can be constructed.
The stereochemical assignment is a critical aspect of characterizing natural products. The relative stereochemistry of (-)-α-himachalene can be determined by a careful analysis of NOESY data. For instance, observing a NOE between a proton on the bridgehead carbon and a proton on one of the rings can confirm the cis or trans fusion of the rings. Similarly, the spatial relationship between the methyl groups and other protons on the rings can be elucidated, leading to a complete assignment of the relative configuration of all stereocenters.
While solution-state NMR is the primary tool for the structural elucidation of soluble molecules like (-)-α-himachalene, solid-state NMR (ssNMR) can provide valuable information, particularly for samples that are difficult to dissolve or for studying the compound in its natural matrix. High-Resolution Magic-Angle Spinning (HR-MAS) NMR is a technique that can be applied to semi-solid or gel-like samples, such as plant tissues, to obtain high-resolution spectra without the need for extraction. cuny.edu This could potentially allow for the in-situ characterization of (-)-α-himachalene within the essential oil glands of the source plant, providing insights into its native environment and potential interactions with other metabolites.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantification
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.
Due to its volatile nature, (-)-α-himachalene is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, a sample is injected into a gas chromatograph, which separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
GC-MS is widely used for the analysis of essential oils and is a primary method for identifying and quantifying (-)-α-himachalene in plant extracts. By comparing the retention time and mass spectrum of a peak in the chromatogram to that of a known standard, the presence and abundance of (-)-α-himachalene can be confirmed.
Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and then the resulting fragment ions (product ions) are analyzed in a second mass analyzer. This process, known as collision-induced dissociation (CID), provides detailed structural information about the precursor ion.
The fragmentation pattern obtained from an MS/MS experiment is highly specific to the structure of the molecule and can be used to differentiate between isomers that may have identical mass spectra in a conventional MS experiment. For (-)-α-himachalene, MS/MS can be used to confirm the identity of the compound by comparing its fragmentation pattern to a library of known spectra or to theoretical fragmentation pathways. This technique is also valuable for identifying metabolites of (-)-α-himachalene, as the fragmentation patterns of the metabolites will be related to the parent compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives
While (-)-alpha-Himachalene itself is a volatile sesquiterpene amenable to gas chromatography, its characterization can be expanded through the analysis of its non-volatile derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.netnih.gov This powerful analytical technique combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, making it ideal for compounds that are not sufficiently volatile or stable for GC analysis. researchgate.net
For instance, derivatization of this compound to introduce polar functional groups can yield non-volatile products. These derivatives can then be separated from a complex mixture based on their polarity and other physicochemical properties using an appropriate LC column and mobile phase. The eluent from the LC column is then introduced into the mass spectrometer, which ionizes the derivative molecules and separates them based on their mass-to-charge ratio, providing crucial information about the molecular weight and structure of the derivative. This approach is particularly useful for confirming the identity of this compound through chemical modification and subsequent analysis.
Advanced LC-MS techniques, such as those coupled with high-resolution mass spectrometry (HRMS), can provide highly accurate mass measurements, enabling the determination of the elemental composition of the derivatives and further confirming the structure of the parent compound, this compound. mdpi.com
| Parameter | Description |
| Stationary Phase | Typically a reversed-phase column (e.g., C18) is used for non-polar to moderately polar derivatives. |
| Mobile Phase | A gradient of solvents, such as water and acetonitrile (B52724) or methanol, often with additives like formic acid to aid ionization. |
| Ionization Source | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for non-volatile derivatives. |
| Mass Analyzer | Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used for mass determination and fragmentation studies. |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))
The determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity and stereochemical properties. Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provides invaluable information in this regard. thieme-connect.denih.govmdpi.comspectroscopyeurope.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plot of this rotation versus wavelength, known as an ORD curve, can exhibit characteristic Cotton effects (a combination of a peak and a trough) in the vicinity of an absorption band of a chromophore within the molecule. The sign and shape of this Cotton effect can be correlated with the absolute configuration of the stereocenters in the molecule.
Circular Dichroism, on the other hand, measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mdpi.com A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of chromophores in the chiral molecule. The sign of the CD band, known as the Cotton effect, is directly related to the stereochemistry of the molecule. thieme-connect.de For this compound, which possesses stereogenic centers, the application of CD spectroscopy, potentially on a derivative containing a suitable chromophore, could definitively establish its absolute configuration by comparing the experimental CD spectrum with theoretically calculated spectra for the possible enantiomers. nih.govspectroscopyeurope.comnih.gov
| Technique | Principle | Application to this compound |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. | Can provide information on the absolute configuration through the analysis of Cotton effects, especially if a suitable chromophore is present or introduced. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Can be used to determine the absolute configuration by comparing the experimental CD spectrum with predicted spectra for the possible stereoisomers. |
X-ray Crystallography for Definitive Structural Elucidation of Crystalline Derivatives
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. nih.govwikipedia.orglsuhsc.edu This technique requires the compound to be in a crystalline form. While this compound is an oil at room temperature, it can be converted into a crystalline derivative through chemical modification. The formation of a suitable crystalline derivative is a critical step for its structural elucidation by X-ray crystallography. eurjchem.com
Once a single crystal of a this compound derivative is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. nih.govwikipedia.org This electron density map allows for the precise determination of the positions of all atoms in the molecule, revealing its complete stereochemistry, including the absolute configuration of all chiral centers, bond lengths, and bond angles with high precision. The resulting structural model provides definitive proof of the molecular structure of the this compound derivative, and by extension, the parent compound.
Advanced Chromatographic Coupling and Chemometric Analysis
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For the detailed analysis of complex mixtures containing this compound, such as essential oils, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. dlr.degcms.czchromatographyonline.com GCxGC utilizes two columns with different stationary phases connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast separation.
This process generates a two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. gcms.cz This is particularly advantageous for distinguishing this compound from its isomers and other structurally similar sesquiterpenes that are often present in natural extracts. The structured nature of the GCxGC chromatogram, where compounds of similar chemical classes often elute in specific regions, can also aid in the identification of unknown components in the mixture. gcms.cz
| Parameter | Description |
| First Dimension Column | Typically a non-polar column for separation based on boiling point. |
| Second Dimension Column | A polar column for separation based on polarity. |
| Modulator | A device that traps and re-injects fractions from the first to the second column (e.g., cryogenic modulator). |
| Detector | Often a fast-scanning detector like a time-of-flight mass spectrometer (TOF-MS) is used to acquire sufficient data points across the narrow peaks from the second dimension. |
Integration of Chemometric Tools (e.g., PCA, LDA, ANN) for Compound Characterization and Differentiation in Complex Mixtures
The large and complex datasets generated by modern analytical techniques like GCxGC can be effectively analyzed using chemometric tools to extract meaningful information. nih.gov Techniques such as Principal Component Analysis (PCA), Linear Discriminant Analysis (LDA), and Artificial Neural Networks (ANN) can be applied to the chromatographic data of complex mixtures containing this compound to characterize and differentiate samples.
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be used to visualize the similarities and differences between samples based on their chemical profiles. By reducing the dimensionality of the data, PCA can reveal clustering of samples based on their composition, which can be useful for quality control or source identification of essential oils containing this compound.
Linear Discriminant Analysis (LDA) is a supervised technique that can be used to build a model to classify samples into predefined groups. For example, LDA could be used to differentiate between essential oils from different plant species based on the relative abundance of this compound and other key compounds.
Artificial Neural Networks (ANN) are powerful machine learning algorithms that can be trained to recognize complex patterns in the data. ANNs could be developed to predict the concentration of this compound in a sample or to identify adulteration in essential oils based on their chromatographic fingerprints. The integration of these chemometric tools provides a powerful approach for the comprehensive characterization and differentiation of this compound in complex matrices.
Mechanistic Investigations of Biological Activities of Alpha Himachalene
In Vitro Biological Activity Assessment and Target Identification
(-)-alpha-Himachalene, a sesquiterpene found in the essential oils of various plants, has been the subject of numerous studies to elucidate its biological activities. These investigations have unveiled a range of effects, from antimicrobial to cytotoxic, providing insights into its potential mechanisms of action at a molecular level.
This compound has demonstrated notable antimicrobial properties against a spectrum of bacterial and fungal pathogens. Research indicates that its efficacy is particularly pronounced against Gram-positive bacteria. For instance, studies have highlighted the antibacterial activity of alpha-Himachalene against Staphylococcus aureus researchgate.netresearchgate.net. The antimicrobial effect is often attributed to the lipophilic nature of sesquiterpenes, which allows them to interact with and disrupt the cytoplasmic membrane of microorganisms. This disruption can lead to increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death.
The antifungal activity of himachalenes has also been reported against various fungal species. For example, high antifungal activity has been observed against Aspergillus sydowii, A. parasiticus, and A. ochraceous, with Minimum Inhibitory Concentration (MIC) values ranging from 23.4 to 187.5 µg/mL researchgate.net. The proposed mechanisms for its antifungal action are similar to its antibacterial effects, primarily involving the disruption of cell membrane integrity. Furthermore, some studies suggest that these compounds may also inhibit essential fungal enzymes, contributing to their growth-inhibiting effects.
Table 1: Antimicrobial Activity of alpha-Himachalene and Related Compounds
| Organism | Compound/Extract | Activity/Measurement | Result | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | alpha-Himachalene | Antibacterial Activity | Active against Gram-positive bacteria | researchgate.netresearchgate.net |
| Aspergillus sydowii | Himachalene | Antifungal Activity (MIC) | 23.4-187.5 µg/mL | researchgate.net |
| Aspergillus parasiticus | Himachalene | Antifungal Activity (MIC) | 23.4-187.5 µg/mL | researchgate.net |
| Aspergillus ochraceous | Himachalene | Antifungal Activity (MIC) | 23.4-187.5 µg/mL | researchgate.net |
| Candida albicans | Lichina pygmaea volatile compounds (containing α-himachalene) | Antimicrobial Activity (MIC) | 1.69–13.5 mg/mL | researchgate.netresearchgate.net |
The anti-inflammatory properties of compounds structurally related to this compound, such as α-humulene and α-pinene, have been investigated in various cellular models. These studies provide a framework for understanding the potential anti-inflammatory mechanisms of this compound. A key mechanism is the inhibition of pro-inflammatory mediators. For example, α-pinene has been shown to significantly decrease the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages nih.gov. This is achieved, in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.
Furthermore, these sesquiterpenes can modulate key signaling pathways involved in the inflammatory response. The activations of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway are often attenuated by treatment with these compounds nih.gov. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, and its inhibition is a major target for anti-inflammatory drugs. Additionally, the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, represents another potential anti-inflammatory mechanism mdpi.comrsc.org.
This compound and related terpenes have been evaluated for their cytotoxic effects against various cancer cell lines. The anticancer activities of these compounds are often linked to the induction of apoptosis, a form of programmed cell death. For instance, α-pinene has been shown to induce cytotoxicity and apoptosis in human ovarian cancer cells (PA-1) nih.govnih.gov. The molecular mechanisms underlying this effect include the regulation of cell cycle progression, suppression of inflammation, and stimulation of apoptosis nih.gov.
A common apoptotic mechanism triggered by these compounds is the activation of caspases, which are a family of proteases that play a crucial role in executing apoptosis. Studies have shown a marked increase in caspase-3, a key executioner caspase, in cancer cells treated with α-pinene nih.govnih.gov. This activation is often preceded by the release of cytochrome c from the mitochondria, a hallmark of the intrinsic apoptotic pathway frontiersin.org. Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. For example, α-pinene has been observed to cause cell cycle arrest at the G2/M phase in human ovarian cancer cells nih.govnih.gov. The induction of apoptosis is a desirable trait for anticancer agents as it is a non-inflammatory process of cell death.
Table 2: Cytotoxic and Apoptotic Effects of Related Terpenes
| Cell Line | Compound | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Human Ovarian Cancer (PA-1) | α-Pinene | Cytotoxicity, Apoptosis | Caspase-3 activation, G2/M cell cycle arrest | nih.govnih.gov |
| Human Hepatocellular Carcinoma (HepG2) | Juniperus morrisonicola Essential Oil (containing β-himachalene) | Dose- and time-dependent cytotoxicity | Not specified | mdpi.com |
The antioxidant activity of this compound and essential oils containing it is a significant aspect of its biological profile. The primary mechanism of antioxidant action is through radical scavenging. This has been demonstrated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays researchgate.netnih.govnih.govcabidigitallibrary.orge3s-conferences.org. In these assays, the ability of the compound to donate a hydrogen atom or an electron to the stable free radical is measured, resulting in a color change that can be quantified spectrophotometrically.
The antioxidant capacity is often dose-dependent, with higher concentrations of the compound leading to greater scavenging of free radicals researchgate.net. While direct data on the enzymatic modulation by this compound is limited, some studies on essential oils rich in terpenes suggest they can influence the activity of antioxidant enzymes within cells, although this is a less commonly reported mechanism compared to direct radical scavenging.
Table 3: Radical Scavenging Activity of Extracts Containing Himachalenes
| Assay | Extract/Compound | Activity | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Alnus firma extracts | Dose-dependent scavenging | researchgate.net |
| ABTS Radical Scavenging | Alnus firma extracts | Dose-dependent scavenging | researchgate.net |
| DPPH Radical Scavenging | Plant extracts | Effective scavenging compared to ascorbic acid | nih.gov |
This compound and related terpenes have been identified as potent insecticidal and repellent agents. Their activity has been demonstrated against various stored-product insects. For instance, α-pinene has shown significant contact toxicity and repellent effects against Tribolium castaneum and Lasioderma serricorne acgpubs.org. The insecticidal effects are typically concentration-dependent, with higher doses leading to increased mortality nih.gov.
The mechanisms of action are thought to involve neurotoxic effects, although the precise molecular targets are not always fully elucidated. These compounds can also act as fumigants, with their volatile nature allowing them to be effective in enclosed spaces. In addition to their direct toxic effects, some terpenes can act as repellents, deterring insects from treated areas or products. There is also evidence of pheromonal activity, where these compounds can influence the behavior of insects, such as aggregation thegoodscentscompany.com.
The ability of this compound and related compounds to inhibit various enzymes is a key aspect of their biological activity. These inhibitory effects can have implications for a range of physiological processes.
α-Glucosidase and α-Amylase: Inhibition of these enzymes, which are involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Plant extracts containing various terpenes have shown inhibitory activity against α-glucosidase and α-amylase mdpi.comresearchgate.net.
Acetylcholinesterase (AChE): AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease. Methanol and water extracts of certain plants have demonstrated AChE inhibitory activity mdpi.comnih.gov.
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications for hyperpigmentation disorders. Some plant-derived compounds have shown significant tyrosinase inhibition nih.govnih.gov.
While direct studies on the inhibition of Cytochrome P450 3A4, NADPH oxidase, DNA gyrase, and cell division proteins by this compound are not extensively reported in the provided context, the broad-spectrum enzyme inhibitory potential of terpenes suggests that these could be areas for future investigation.
Table 4: Enzyme Inhibitory Activities of Related Compounds/Extracts
| Enzyme | Inhibitor | Significance | Reference |
|---|---|---|---|
| α-Glucosidase | Plant Extracts | Potential for diabetes management | mdpi.com |
| Acetylcholinesterase | Plant Extracts | Potential for Alzheimer's disease treatment | mdpi.comnih.gov |
| Tyrosinase | Plant-derived compounds | Potential for hyperpigmentation treatment | nih.govnih.gov |
In Vivo Efficacy Studies in Non-Human Animal Models (focused on proof-of-concept biological effects)
While direct in vivo studies on this compound are limited in publicly available research, investigations into its closely related derivatives, such as β-2-himachalen-6-ol and 2-himachalen-7-ol, provide significant insights into the potential biological effects of the himachalene scaffold in non-human animal models.
Research into the anti-inflammatory properties of himachalene derivatives has demonstrated notable effects in rodent models. A study on 2-himachalen-7-ol, a related sesquiterpene, revealed significant anti-inflammatory activity in a formalin-induced paw edema model in rats researchgate.netnih.gov. This compound exhibited a dose-dependent reduction in paw edema, indicating its potential to mitigate inflammatory responses in vivo researchgate.netnih.gov. The anti-inflammatory effect was further supported by the dose-dependent inhibition of lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) protein expression in isolated rat monocytes researchgate.netnih.gov.
Interactive Data Table: Anti-Inflammatory Effect of 2-Himachelen-7-ol on Formalin-Induced Paw Edema in Rats
| Treatment Group | Change in Paw Thickness | % Inhibition |
|---|---|---|
| Control (DMSO) | 1.25 ± 0.112 | 0% |
| Diclophenac (10 mg/kg) | 0.498 ± 0.067 | 60.2% |
| 7-HC (10 mg/kg) | 0.740 ± 0.051 | 40.9% |
| 7-HC (25 mg/kg) | 0.760 ± 0.123 | 39.3% |
| 7-HC (50 mg/kg) | 0.304 ± 0.075 | 75.7% |
| 7-HC (100 mg/kg) | 0.462 ± 0.121 | 63.1% |
Data adapted from a study on 2-himachalen-7-ol (7-HC). nih.gov
The antitumor potential of himachalene derivatives has been explored in various murine cancer models. In a dimethylhydrazine (DMH)-induced colon carcinogenesis model in mice, intraperitoneal treatment with β-2-himachalen-6-ol led to a significant decrease in tumor incidence and size nih.gov. Similarly, in a DMBA/TPA skin carcinogenesis mouse model, both intraperitoneal and topical application of β-2-himachalen-6-ol resulted in a significant reduction in papilloma yield, incidence, and volume researchgate.net. These findings suggest that compounds with a himachalene core structure possess noteworthy in vivo antitumor properties.
Interactive Data Table: Antitumor Activity of β-2-himachalen-6-ol in Murine Models
| Cancer Model | Treatment | Key Findings |
|---|---|---|
| DMH-induced colon carcinogenesis | Intraperitoneal β-2-himachalen-6-ol | Significant decrease in tumor incidence and size nih.gov |
| DMBA/TPA skin carcinogenesis | Intraperitoneal and topical β-2-himachalen-6-ol | Significant decrease in papilloma yield, incidence, and volume researchgate.net |
Currently, there is a lack of specific research in the available scientific literature investigating the direct effects of this compound on animal behavior and physiology within ecological contexts.
Cellular and Molecular Responses to this compound
The cellular and molecular mechanisms underlying the biological activities of himachalene derivatives are an active area of investigation. Studies have begun to elucidate how these compounds modulate gene expression and key cell signaling pathways.
Research into himachalene derivatives has identified the modulation of critical cell signaling pathways as a key mechanism of their biological activity. Studies on β-2-himachalen-6-ol have demonstrated its ability to inhibit the MAPK/ERK and PI3K/AKT pathways in colon cancer cells nih.gov. This inhibition is associated with the induction of cell cycle arrest and apoptosis nih.gov. Specifically, a significant decrease in the protein levels of p-Erk and p-Akt was observed following treatment researchgate.net. Furthermore, 2-himachalen-7-ol has been shown to inhibit the expression of COX-2, a key enzyme in the inflammatory pathway, in a dose-dependent manner researchgate.netnih.gov.
Interactive Data Table: Modulation of Cell Signaling Pathways by Himachalene Derivatives
| Compound | Cell Line/Model | Pathway Modulated | Key Effects |
|---|---|---|---|
| β-2-himachalen-6-ol | SW1116 colon cancer cells | MAPK/ERK and PI3K/AKT | Inhibition of pathways, induction of cell cycle arrest and apoptosis nih.gov |
| β-2-himachalen-6-ol | HaCaT-ras II-4 epidermal squamous cells | MAPK/ERK and PI3K/AKT | Significant decrease in p-Erk and p-Akt protein levels researchgate.net |
| 2-himachalen-7-ol | Isolated rat monocytes | COX-2 Pathway | Dose-dependent inhibition of LPS-induced COX-2 protein expression researchgate.netnih.gov |
Structure Activity Relationship Sar Studies of Alpha Himachalene and Its Analogs
Elucidation of Key Structural Features for Biological Efficacy
The biological efficacy of compounds derived from the (-)-alpha-Himachalene scaffold is highly dependent on specific structural features. Modifications to the core bicyclic heptane structure, such as aromatization and the introduction of various functional groups, have been shown to significantly alter biological activity, particularly antimicrobial properties.
Studies on synthetic derivatives have demonstrated that the non-aromatic himachalene skeleton itself possesses a baseline level of activity nih.gov. However, modifications at key positions can lead to substantial improvements. For instance, the introduction of a carbonyl group at the 5th position of α-dehydro-ar-himachalene resulted in a slight enhancement of activity against bacteria such as Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus nih.gov.
A more significant finding was the impact of adding substituted imine groups at the same position. The synthesis of a series of 2,9,9-trimethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-ylidene-amine derivatives from α-dehydro-ar-himachalene led to a marked increase in antimicrobial activity compared to their aromatized precursors nih.govd-nb.info. This suggests that the imine moiety is a key structural feature for enhancing efficacy against certain gram-positive bacteria and mycotoxigenic fungi nih.govd-nb.info. In contrast, aromatized himachalenes, such as ar-himachalene and bisdehydro-ar-himachalene, showed limited or no activity against several tested gram-negative bacteria nih.gov.
Furthermore, the presence of oxygenated functional groups is critical. Natural cis-himachalol, an oxygenated sesquiterpene derivative, is credited with many of the pharmacological activities associated with cedar essential oil nih.gov. The hemisynthesis of its stereoisomer, trans-himachalol, from a mixture of himachalenes underscores the scientific interest in these oxygenated analogs as sources of bioactivity nih.gov.
| Derivative | Modification | Key Finding | Reference Organisms |
| ar-Himachalene | Aromatized ring | Exhibited moderate antibacterial activity. | B. subtilis |
| α-dehydro-ar-himachalene-5-one | Carbonyl group at C-5 | Slightly enhanced activity compared to non-functionalized aromatic versions. | B. subtilis, M. luteus, S. aureus |
| Imine Derivatives (16a-16e) | Substituted imine group at C-5 | Significantly enhanced antimicrobial activity compared to aromatized precursors. | B. subtilis, M. luteus, S. aureus, A. parasiticus |
| cis-Himachalol | Hydroxyl group (natural) | Identified as responsible for significant antispasmodic and other pharmacological activities. | N/A |
Influence of Stereochemistry on Activity and Selectivity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, as biological targets such as proteins and enzymes are themselves chiral and interact with ligands in a three-dimensional manner mdpi.commdpi.com. The specific spatial arrangement of atoms and functional groups determines the affinity and specificity of a molecule for its biological target researchgate.net.
The himachalene skeleton contains multiple chiral centers, meaning various stereoisomers can exist. The biological activities of these isomers can differ significantly mdpi.com. A clear example of stereochemical influence is seen in the comparison between the naturally occurring cis-himachalol and its synthetically prepared stereoisomer, trans-himachalol nih.gov. Natural cis-himachalol has been identified as a significant contributor to the antispasmodic effects of Cedrus atlantica essential oil nih.gov. The distinct spatial orientation of the hydroxyl group in the cis versus the trans configuration directly impacts the molecule's ability to bind effectively to its target receptor.
Furthermore, synthetic manipulations of the himachalene core can lead to changes in stereochemistry. During the hydrochlorination of a himachalene mixture, an inversion of stereochemistry was observed at one of the carbons joining the two fused rings nih.gov. This highlights that the stereochemical integrity of the scaffold can be altered, leading to new isomers with potentially different biological profiles.
Conformational analysis of other sesquiterpenes has revealed that subtle stereochemical aspects, such as torsion angles, can be decisive factors in determining inhibitory activity against specific protein targets nih.gov. This principle suggests that the unique three-dimensional conformation of the seven-membered ring in different himachalene isomers is critical for their selective interaction with biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities wikipedia.orgresearchgate.netjocpr.com. By quantifying physicochemical properties and structural features, QSAR models can predict the activity of novel or unsynthesized compounds, thereby guiding drug discovery efforts nih.gov.
While specific QSAR studies focused exclusively on this compound derivatives are not prominent in the literature, the methodology has been successfully applied to other sesquiterpenes and natural product classes to predict activities like insecticidal and repellent effects nih.govresearchgate.netacs.org. A QSAR study on himachalene analogs would follow a structured process:
Data Set Compilation : A series of himachalene derivatives with experimentally measured biological activities (e.g., IC50 values for cytotoxicity or Minimum Inhibitory Concentration for antimicrobial effects) would be assembled.
Descriptor Calculation : For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors : These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) acs.org.
Steric and Topological Descriptors : These relate to the size, shape, and branching of the molecule nih.gov.
Physicochemical Descriptors : Properties like lipophilicity (logP) and vapor pressure are included in this category, which are crucial for predicting absorption and distribution acs.org.
Model Development and Validation : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity nih.gov. For a more sophisticated analysis, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to analyze the influence of steric and electrostatic fields nih.govnih.gov. The predictive power of the model is then rigorously tested using internal and external validation techniques researchgate.net.
For instance, a QSAR model for botanical sesquiterpenes identified vapor pressure and electronic parameters like Mulliken population as key predictors for mosquito repellency acs.org. A similar model for himachalene derivatives could reveal the optimal combination of electronic and steric properties required for a specific biological effect, such as antimicrobial activity, thereby providing a clear, data-driven path for designing more potent analogs.
Rational Design and Synthesis of Advanced Analogs Based on SAR Insights
Rational design uses the insights gained from SAR studies to guide the synthesis of new molecules with improved potency, selectivity, or pharmacokinetic properties nih.gov. The process involves identifying key structural features responsible for bioactivity and then systematically modifying a lead compound to enhance these features.
The SAR findings for himachalene derivatives provide a direct blueprint for such rational design. The observation that introducing substituted imine groups at the 5th position of the aryl himachalene scaffold significantly boosts antimicrobial activity is a critical SAR insight nih.govd-nb.info. This led to the rational synthesis of a series of novel imine derivatives to explore and optimize this effect nih.gov. The synthetic pathway began with an isomeric mixture of himachalenes, which was first converted to α-dehydro-ar-himachalene. This intermediate was then reacted with various amines to generate a library of imine analogs for biological testing nih.govd-nb.info.
Similarly, the understanding that oxygenated sesquiterpenes like himachalol (B155438) are often more pharmacologically active than their hydrocarbon precursors provides a strong rationale for their synthesis nih.gov. The multi-step hemisynthesis of trans-himachalol from a mixture of himachalenes is an example of rationally creating an advanced analog to access a different stereochemical and functional group profile nih.gov.
The general strategy based on SAR insights involves:
Identification of a Bioactive Scaffold : The himachalene core structure.
SAR-Based Hypothesis : Based on preliminary screening, a hypothesis is formed (e.g., "the addition of a nitrogen-containing functional group at C-5 will increase antimicrobial activity").
Targeted Synthesis : A series of analogs is synthesized to test the hypothesis, varying substituents to probe for optimal electronic and steric properties.
Biological Evaluation : The new compounds are tested to confirm or refute the hypothesis and provide further SAR data for the next design cycle.
This iterative process of design, synthesis, and testing allows for the systematic optimization of the this compound scaffold to develop advanced analogs with enhanced therapeutic potential.
Chemical Ecology and Ecological Roles of Alpha Himachalene
Role in Plant Defense Mechanisms Against Herbivory and Pathogens
Plants have evolved a sophisticated chemical arsenal (B13267) to defend themselves against a myriad of herbivores and pathogens. (-)-alpha-Himachalene is a component of this defense system, exhibiting both insecticidal and antifungal properties. Its presence in the essential oils of various plants contributes to their resistance against pests and diseases.
In addition to its role in deterring herbivores, this compound also possesses antifungal properties. Essential oils containing this sesquiterpene have been shown to inhibit the growth of various phytopathogenic fungi. This antifungal activity is crucial for protecting plants from diseases that can significantly impact their health and survival. The lipophilic nature of this compound allows it to penetrate the cell membranes of fungi, disrupting their structure and function.
Table 1: Documented Defensive Activities Associated with this compound
| Plant Source Containing this compound | Target Organism | Observed Effect |
| Cedrus deodara (Himalayan Cedar) | Plutella xylostella (Diamondback moth) | Repellent and toxic |
| Cedrus atlantica (Atlas Cedar) | Various fungal strains | Antifungal activity |
| Essential oils with high himachalene content | Gyropsylla spegazziniana | High mortality rates |
Mediators in Plant-Plant and Plant-Insect Communication
Volatile organic compounds are pivotal in mediating complex interactions between plants and other organisms. This compound, as a component of the volatile blend emitted by some plants, is involved in this chemical communication, particularly in attracting the natural enemies of herbivores.
When a plant is attacked by an herbivore, it often releases a specific blend of volatile compounds, known as herbivore-induced plant volatiles (HIPVs). This "cry for help" can attract predators and parasitoids of the attacking herbivore, thereby providing an indirect defense mechanism for the plant. While the specific role of this compound in all such interactions is not fully elucidated, its presence in these volatile blends suggests it can act as a cue for these natural enemies. For example, a derivative, 3-Methyl-α-himachalene, has been identified as a sex pheromone in the sandfly Lutzomyia longipalpis, attracting both males and females, which highlights the potential for this class of compounds to mediate insect behavior .
The communication between plants, known as allelopathy, can also be mediated by volatile compounds. While direct evidence for this compound's role in plant-plant communication is still an area of ongoing research, the release of this and other terpenes into the environment can influence the germination and growth of neighboring plants.
Table 2: this compound in Plant and Insect Communication
| Communication Type | Interacting Organisms | Potential Role of this compound |
| Plant-Insect | Plants, Herbivores, Natural Enemies | Component of HIPV blend attracting predators/parasitoids |
| Insect-Insect | Lutzomyia longipalpis (Sandfly) | A derivative acts as a sex pheromone |
Chemotaxonomic Significance in Plant Systematics
The distribution of secondary metabolites, such as this compound, across different plant species can provide valuable insights for chemotaxonomy, the classification of plants based on their chemical constituents. The presence and relative abundance of this compound can serve as a chemical marker to delineate relationships between plant taxa.
This compound is particularly prominent in the essential oils of cedarwood, especially from the Himalayan cedar (Cedrus deodara) and the Atlas cedar (Cedrus atlantica). In these species, this compound, along with its isomers β-himachalene and γ-himachalene, can comprise a significant portion of the essential oil. The consistent presence of these compounds in the Cedrus genus underscores their chemotaxonomic importance at the generic level within the Pinaceae family.
Beyond the Cedrus genus, this compound has been identified in a diverse array of other plant families and genera, although often in lower concentrations. Its occurrence in plants such as Pinus roxburghii, Mentha asiatica, and Anvillea radiata suggests a wider, though more variable, distribution. In contrast, studies on the essential oil of Torreya grandis have indicated that while it contains a rich profile of terpenes, this compound is not a major characteristic component, with α-pinene and limonene (B3431351) being more dominant. This highlights the utility of this compound in distinguishing between different plant lineages. The presence of this compound has also been noted in some species within the Lamiaceae family, although it is not considered a primary chemotaxonomic marker for this family as a whole.
Table 3: Presence of this compound in Various Plant Species
| Plant Family | Genus and Species | Common Name | Reported Concentration of this compound in Essential Oil |
| Pinaceae | Cedrus deodara | Himalayan Cedar | 10.4% to 30.8% |
| Pinaceae | Cedrus atlantica | Atlas Cedar | 12.2% to 17.93% |
| Pinaceae | Pinus roxburghii | Chir Pine | Present, but not a major component |
| Lamiaceae | Mentha asiatica | Asian Mint | Present |
| Asteraceae | Anvillea radiata | Present | |
| Taxaceae | Torreya grandis | Chinese Torreya | Not a major component |
Environmental Stability and Biotransformation in Natural Systems
The ecological roles of this compound are intrinsically linked to its persistence and transformation in the environment. Once released from the plant, this volatile compound is subject to various biotic and abiotic degradation processes.
In the atmosphere, volatile organic compounds like this compound can react with atmospheric oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). These reactions lead to the formation of secondary organic aerosols, which can have implications for air quality and climate. While specific studies on the atmospheric oxidation of this compound are limited, research on the structurally similar monoterpene α-pinene indicates that such reactions can be rapid, with atmospheric lifetimes ranging from hours to days. The oxidation products can be more water-soluble and less volatile than the parent compound.
In soil and water, the fate of this compound is largely determined by microbial activity. Studies on the aerobic biodegradation of a mixture of himachalene isomers, including the alpha isomer, have shown that these compounds can be degraded by microorganisms. Although they may not meet the stringent criteria for being classified as "readily biodegradable" in some standard tests, evidence suggests that they are ultimately broken down in the environment. The biodegradation process likely involves initial enzymatic attacks, such as hydroxylation, followed by further degradation of the molecule. The specific pathways and microbial species involved in the complete mineralization of this compound are areas that require further investigation.
Future Research Directions and Emerging Perspectives on Alpha Himachalene
Unexplored Biosynthetic Pathways and Discovery of Novel Enzymes
The biosynthesis of (-)-alpha-Himachalene, like other sesquiterpenes, originates from farnesyl diphosphate (B83284) (FPP), a central precursor in the mevalonate (B85504) (MVA) pathway. The crucial step in its formation is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPSs). While the general pathway is understood, significant gaps remain in our knowledge of the specific enzymes and regulatory networks governing this compound production in various organisms.
A key area of future research lies in the discovery and characterization of novel himachalene synthases. For instance, a multiproduct β-himachalene synthase has been identified in the bacterium Cryptosporangium arvum, highlighting that microorganisms are a potential source of novel TPSs with unique product profiles. nih.gov The exploration of diverse biological sources, from plants like those of the Cedrus genus to endophytic fungi and bacteria, is expected to yield enzymes with high specificity and efficiency for this compound synthesis.
Furthermore, elucidating the complete biosynthetic pathway, including the regulatory mechanisms that control the expression of TPS genes, is a critical objective. Understanding these pathways will not only provide fundamental insights into the chemical ecology of the producing organisms but also furnish the genetic tools necessary for the bioengineering of microbial production hosts.
Table 1: Key Areas for Research in this compound Biosynthesis
| Research Area | Key Objectives | Potential Impact |
| Enzyme Discovery | Isolate and characterize novel this compound synthases from diverse natural sources. | Identification of enzymes with improved catalytic efficiency and specificity for biotechnological applications. |
| Pathway Elucidation | Map the complete biosynthetic pathway, including upstream and downstream modifying enzymes. | Comprehensive understanding of the natural production of this compound and its derivatives. |
| Regulatory Networks | Identify and characterize the transcription factors and signaling pathways that regulate gene expression in the biosynthetic pathway. | Enables the manipulation of regulatory elements to enhance the production of this compound in native or engineered organisms. |
Development of Greener Synthetic Methodologies and Sustainable Production
The traditional reliance on the extraction of this compound from plant sources, such as cedarwood oil, is often inefficient and unsustainable. Chemical synthesis, while technically feasible, can be complex and economically unviable for large-scale production. Consequently, there is a pressing need for the development of greener and more sustainable methods for its production.
Metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, has emerged as a highly promising strategy for the sustainable production of sesquiterpenes. nih.govsysbio.seacs.orgacs.orgsysbio.se This approach involves genetically modifying microorganisms to enhance the production of the precursor FPP and introducing a specific terpene synthase to convert FPP into the desired sesquiterpene. nih.govsysbio.seacs.org
Future research in this area will focus on optimizing these microbial cell factories. Key strategies include:
Increasing Precursor Supply: Enhancing the metabolic flux towards FPP by overexpressing key enzymes in the mevalonate pathway and downregulating competing pathways. nih.gov
Improving Enzyme Performance: Utilizing protein engineering to improve the catalytic efficiency and stability of himachalene synthases. rsc.org
Optimizing Fermentation Processes: Developing advanced fermentation strategies to maximize product yield and facilitate downstream processing.
The development of robust and efficient microbial production platforms will not only ensure a stable and sustainable supply of this compound but also reduce the environmental impact associated with traditional production methods.
Integration of Multi-Omics Technologies in Mechanistic Studies
To gain a comprehensive understanding of the biosynthesis, regulation, and biological effects of this compound, the integration of multi-omics technologies is indispensable. Genomics, metabolomics, and proteomics offer powerful tools to investigate complex biological systems at a global level.
Genomics: The sequencing of genomes from this compound-producing organisms, such as Cedrus deodara, can facilitate the identification of novel terpene synthase genes and other enzymes involved in its biosynthetic pathway.
Metabolomics: Metabolomic profiling of essential oils and other biological samples can provide a detailed picture of the chemical diversity present and help to identify novel derivatives of this compound. This approach can also be used to monitor the metabolic state of engineered microorganisms to optimize production.
Proteomics: Proteomic analysis can be employed to identify and quantify the proteins expressed in a biological system under specific conditions. nih.govtandfonline.commdpi.comresearchgate.net This can provide insights into the regulation of the biosynthetic pathway and the cellular responses to this compound. A study on the biotransformation of a plant terpenoid by Penicillium janczewskii utilized proteomics to understand the fungal metabolism during this process. frontiersin.org
By integrating data from these different "omics" platforms, researchers can construct detailed models of the biological processes related to this compound. This systems-level understanding will be crucial for the rational design of metabolic engineering strategies and for elucidating the mechanisms of action underlying its biological activities.
Exploration of New Biological Activities and Untapped Molecular Targets
While this compound and its isomers have demonstrated a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, there is significant potential for the discovery of new therapeutic applications. researchgate.netnih.gov Recent research has also highlighted the potential antiviral activity of related sesquiterpenes, such as β-himachalene against Herpes Simplex Virus type 1 (HSV-1), suggesting a promising avenue for future investigation into the antiviral properties of this compound. nih.govresearchgate.net
Future research should focus on:
Screening for New Activities: Conducting high-throughput screening of this compound against a wide range of biological targets to identify novel therapeutic activities, including anticancer and antiviral effects. rsc.orgeco-vector.commdpi.com
Investigating Mechanisms of Action: Utilizing molecular docking and other computational and experimental techniques to identify the specific molecular targets of this compound and elucidate its mechanisms of action. nih.govresearchgate.netmbimph.com A recent study successfully used molecular docking to investigate the potential activities of synthesized himachalol (B155438) derivatives against various neurotransmitters. nih.govresearchgate.net
Exploring Synergistic Effects: Investigating the potential synergistic effects of this compound with other natural compounds or conventional drugs.
The exploration of new biological activities and the identification of untapped molecular targets will be crucial for unlocking the full therapeutic potential of this versatile natural product.
Table 2: Reported and Potential Biological Activities of Himachalenes
| Biological Activity | Status | Research Focus |
| Antimicrobial | Reported | Broad-spectrum activity against bacteria and fungi. |
| Anti-inflammatory | Reported | Investigation of mechanisms and potential for treating inflammatory diseases. |
| Antiviral | Potential | Screening against a range of viruses and elucidation of antiviral mechanisms. |
| Anticancer | Potential | Evaluation of cytotoxic effects against various cancer cell lines and in vivo studies. |
| Insecticidal | Reported | Development of natural and effective pest control agents. |
Advanced Analytical Platform Development for Trace Analysis in Complex Matrices
The accurate and sensitive detection of this compound and its metabolites in complex biological and environmental matrices is essential for a wide range of research applications, from biosynthetic studies to pharmacokinetic and toxicological assessments. While gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of volatile compounds, there is a need for the development of more advanced analytical platforms. nih.gov
Future research in this area should focus on:
Hyphenated Chromatographic Techniques: The use of hyphenated techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), can provide enhanced separation and identification of trace components in complex mixtures. springernature.comnih.govasdlib.orgnih.gov
Advanced Sample Preparation: The development and application of advanced sample preparation techniques, such as solid-phase microextraction (SPME), can improve the sensitivity and selectivity of the analysis of volatile and semi-volatile organic compounds. mdpi.commdpi.comnih.govresearchgate.netnih.gov
Chiral Separation Methods: Given that this compound is a chiral molecule, the development of robust enantioselective analytical methods is crucial to differentiate between its stereoisomers and to study their distinct biological activities. gcms.cznih.govchromatographyonline.com
The development of these advanced analytical platforms will enable more precise and comprehensive studies of this compound, from its biosynthesis in nature to its fate and effects in biological systems.
Q & A
Q. What ethical considerations apply to (-)-α-Himachalene research involving biological samples?
- Methodological Answer : For studies using plant extracts, comply with Nagoya Protocol for biodiversity access. For in vivo testing, obtain IACUC approval (e.g., OECD 423 for acute toxicity). Disclose conflicts of interest and raw data availability (via repositories like Zenodo) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
